molecular formula C10H8BrNO B6209723 7-bromo-5-methoxyisoquinoline CAS No. 2708291-98-7

7-bromo-5-methoxyisoquinoline

Cat. No.: B6209723
CAS No.: 2708291-98-7
M. Wt: 238.1
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 7-bromo-5-methoxyisoquinoline typically involves several steps. One common method starts with 3,5-dibromoaniline as the raw material. The Skraup condensation reaction is often employed, which involves the reaction of aniline derivatives with glycerol in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

7-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-5-methoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

7-Bromo-5-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

2708291-98-7

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

0

Origin of Product

United States

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